molecular formula C15H10F5NOS B2661981 2-((4-Methylphenyl)sulfanyl)-N-(2,3,4,5,6-pentafluorophenyl)acetamide CAS No. 301194-19-4

2-((4-Methylphenyl)sulfanyl)-N-(2,3,4,5,6-pentafluorophenyl)acetamide

Cat. No.: B2661981
CAS No.: 301194-19-4
M. Wt: 347.3
InChI Key: LQDNRFBQQNMFTQ-UHFFFAOYSA-N
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Description

2-((4-Methylphenyl)sulfanyl)-N-(2,3,4,5,6-pentafluorophenyl)acetamide is an organic compound that features a sulfanyl group attached to a 4-methylphenyl ring and an acetamide group bonded to a pentafluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylphenyl)sulfanyl)-N-(2,3,4,5,6-pentafluorophenyl)acetamide typically involves the reaction of 4-methylthiophenol with 2,3,4,5,6-pentafluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with ammonia or an amine to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylphenyl)sulfanyl)-N-(2,3,4,5,6-pentafluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the pentafluorophenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pentafluorophenyl derivatives.

Scientific Research Applications

2-((4-Methylphenyl)sulfanyl)-N-(2,3,4,5,6-pentafluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((4-Methylphenyl)sulfanyl)-N-(2,3,4,5,6-pentafluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. The pentafluorophenyl ring enhances the compound’s binding affinity and specificity due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Methylphenyl)sulfanyl)-N-phenylacetamide: Lacks the pentafluorophenyl ring, resulting in different chemical properties and reactivity.

    2-((4-Methylphenyl)sulfanyl)-N-(2,3,4,5,6-tetrafluorophenyl)acetamide: Contains one less fluorine atom, which may affect its binding affinity and reactivity.

    2-((4-Methylphenyl)sulfanyl)-N-(2,3,4,5,6-hexafluorophenyl)acetamide: Contains one additional fluorine atom, potentially increasing its electron-withdrawing effects and binding affinity.

Uniqueness

2-((4-Methylphenyl)sulfanyl)-N-(2,3,4,5,6-pentafluorophenyl)acetamide is unique due to the presence of the pentafluorophenyl ring, which imparts distinct electronic properties and enhances its reactivity and binding affinity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5NOS/c1-7-2-4-8(5-3-7)23-6-9(22)21-15-13(19)11(17)10(16)12(18)14(15)20/h2-5H,6H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDNRFBQQNMFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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